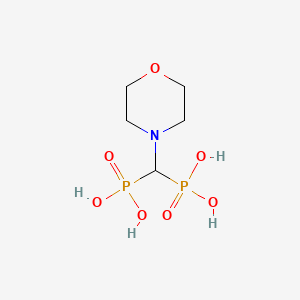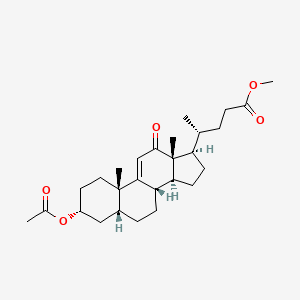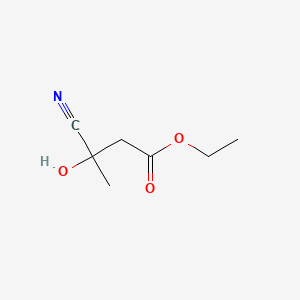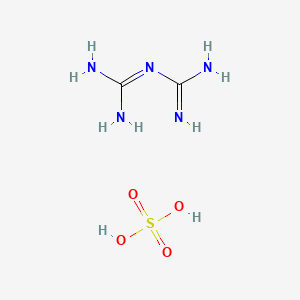
Benzimidazole, 2,5-bis(trifluoromethyl)-
Übersicht
Beschreibung
Benzimidazole, 2,5-bis(trifluoromethyl)-, also known as TFMBI, is a compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a derivative of benzimidazole and contains two trifluoromethyl groups attached to the 2 and 5 positions of the benzimidazole ring. The presence of these groups imparts unique physicochemical properties to the compound, making it an attractive target for drug discovery research.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles
- Application Summary: A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . This method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Methods of Application: The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
- Results or Outcomes: The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .
2. Bactericidal and Biofilm Eradication
- Application Summary: A fluorinated benzimidazole derivative, TFBZ, has been identified with potent antibacterial efficacy toward planktonic methicillin-resistant Staphylococcus aureus (MRSA) and its persistent biofilms .
- Methods of Application: The study involved the use of CBD devices, crystal violet assay in conjunction with live/dead staining and scanning electron microscopy .
- Results or Outcomes: TFBZ manifested significant irreversible time-dependent killing against MRSA as characterized by diminished cell viability, bacterial morphological change and protein leakage . It was capable of eradicating preformed MRSA biofilms with high efficiency .
3. Perovskite Solar Cells
- Application Summary: A multifunctional additive 2-(trifluoromethyl) benzimidazole (TFMBI) is introduced into perovskite films .
- Methods of Application: Based on the Lewis acid/base coordination principle, the TFMBI double site cooperatively passivates surface defects, inhibiting carrier non-radiative recombination .
- Results or Outcomes: This application leads to a significant improvement in the efficiency of perovskite solar cells .
4. Polyimide Films
- Application Summary: The compound is used in the production of polyimide films .
- Methods of Application: The films are created using a specific synthesis process that incorporates the compound .
- Results or Outcomes: The resulting polyimide films are highly transparent, making them suitable for use in solar cell encapsulation with MOFs cluster light diffusers . This leads to a 6.6% enhancement in power conversion efficiency .
5. Fluoroalkyl-Derivatized Imidazolium-Based Ionic Liquids
- Application Summary: Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area .
- Methods of Application: These ionic liquids are useful in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents .
- Results or Outcomes: The use of these ionic liquids has shown remarkable catalytic effects on many organic reactions .
6. Rechargeable Lithium Battery Technology
- Application Summary: 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) shows promising results in rechargeable lithium battery technology .
- Methods of Application: The compound is used in the production of rechargeable lithium batteries .
- Results or Outcomes: The use of this compound has shown promising results in improving the performance of rechargeable lithium batteries .
Eigenschaften
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFXAUQYNCJXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192944 | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 2,5-bis(trifluoromethyl)- | |
CAS RN |
399-69-9 | |
| Record name | 2,6-Bis(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)
![1-[(1S)-Phenylethyl]piperazine](/img/structure/B1618905.png)


![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)





